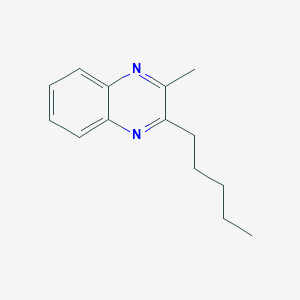
2-Methyl-3-pentylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-pentylquinoxaline is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them significant in both chemistry and biochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-pentylquinoxaline typically involves the condensation of appropriate o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-methyl-3-pentyl-1,2-diaminobenzene with glyoxal under acidic conditions . The reaction is usually carried out in a solvent like ethanol or acetic acid, with heating to facilitate the condensation process.
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are becoming more prevalent . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-pentylquinoxaline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the benzene ring of quinoxaline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Nitroquinoxalines and halogenated quinoxalines.
Applications De Recherche Scientifique
2-Methyl-3-pentylquinoxaline has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-3-pentylquinoxaline involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer activities . The exact molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: Lacks the pentyl group, making it less hydrophobic.
3-Pentylquinoxaline: Lacks the methyl group, affecting its electronic properties.
Uniqueness: 2-Methyl-3-pentylquinoxaline stands out due to its combined methyl and pentyl groups, which enhance its hydrophobicity and potentially its biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
40790-46-3 |
|---|---|
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
2-methyl-3-pentylquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-3-4-5-8-12-11(2)15-13-9-6-7-10-14(13)16-12/h6-7,9-10H,3-5,8H2,1-2H3 |
Clé InChI |
AIYFKGYZMAYUIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC2=CC=CC=C2N=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




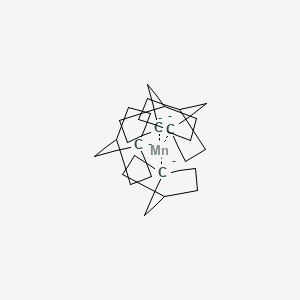
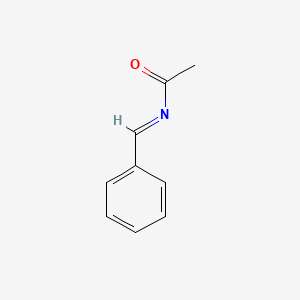
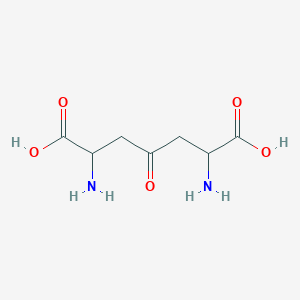

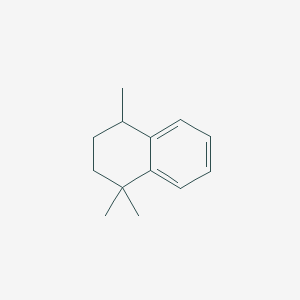
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
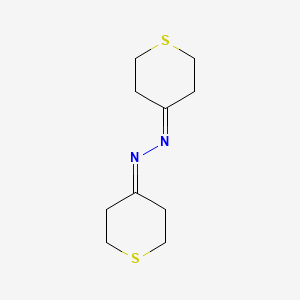
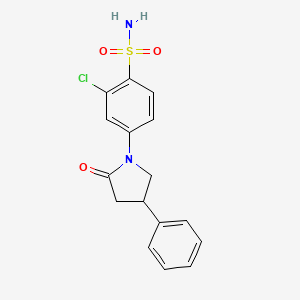
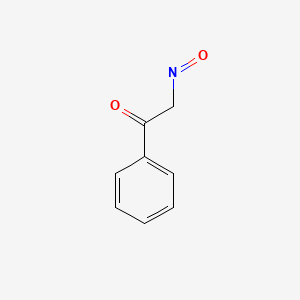
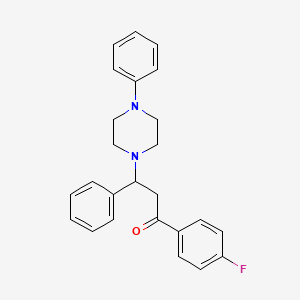
![Thieno[2,3-b]furan](/img/structure/B14668842.png)

